(2-{[(tert-butoxy)carbonyl](methyl)amino}pyrimidin-5-yl)boronic acid
Overview
Description
(2-{(tert-butoxy)carbonylamino}pyrimidin-5-yl)boronic acid is a boronic acid derivative that has garnered interest in various fields of scientific research due to its unique chemical properties. This compound is characterized by the presence of a boronic acid group attached to a pyrimidine ring, which is further substituted with a tert-butoxycarbonyl (Boc) protected amino group and a methyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-{(tert-butoxy)carbonylamino}pyrimidin-5-yl)boronic acid typically involves the following steps:
Protection of the Amino Group: The amino group on the pyrimidine ring is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for efficient and scalable synthesis .
Chemical Reactions Analysis
Types of Reactions
(2-{(tert-butoxy)carbonylamino}pyrimidin-5-yl)boronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst to form carbon-carbon bonds.
Protodeboronation: This reaction involves the removal of the boronic acid group, typically using a radical approach.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts, bases such as potassium carbonate, and solvents like toluene or ethanol.
Protodeboronation: Radical initiators and solvents like dichloromethane.
Major Products
Suzuki-Miyaura Coupling: Formation of biaryl or alkenyl derivatives.
Protodeboronation: Formation of the corresponding hydrogenated product.
Scientific Research Applications
(2-{(tert-butoxy)carbonylamino}pyrimidin-5-yl)boronic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of (2-{(tert-butoxy)carbonylamino}pyrimidin-5-yl)boronic acid primarily involves its ability to participate in Suzuki-Miyaura coupling reactions. The boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond . This compound can also undergo protodeboronation, where the boronic acid group is replaced by a hydrogen atom through a radical mechanism .
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid: Another boronic acid derivative commonly used in Suzuki-Miyaura coupling.
Pinacol Boronic Esters: Used as protective groups in organic synthesis.
Uniqueness
(2-{(tert-butoxy)carbonylamino}pyrimidin-5-yl)boronic acid is unique due to the presence of the Boc-protected amino group, which provides additional functionalization possibilities and stability during synthetic transformations .
Properties
IUPAC Name |
[2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]pyrimidin-5-yl]boronic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16BN3O4/c1-10(2,3)18-9(15)14(4)8-12-5-7(6-13-8)11(16)17/h5-6,16-17H,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEMOAWRGPIBSAK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CN=C(N=C1)N(C)C(=O)OC(C)(C)C)(O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16BN3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70726129 | |
Record name | {2-[(tert-Butoxycarbonyl)(methyl)amino]pyrimidin-5-yl}boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70726129 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.07 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1033744-52-3 | |
Record name | {2-[(tert-Butoxycarbonyl)(methyl)amino]pyrimidin-5-yl}boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70726129 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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